molecular formula C9H14N3Na2O14P3 B12421570 Cytidine-5'-triphosphate (disodium)

Cytidine-5'-triphosphate (disodium)

Cat. No.: B12421570
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-WFIJOQBCSA-L
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Description

Cytidine-5’-triphosphate (disodium) is a nucleoside triphosphate with a pyrimidine ring. It is an essential component of RNA and plays a crucial role in various biochemical processes. This compound is involved in the synthesis of RNA and acts as a coenzyme in several metabolic pathways, including glycerophospholipid biosynthesis and protein glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate (disodium) can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate. The chemical synthesis involves the phosphorylation of cytidine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions .

Industrial Production Methods

In industrial settings, cytidine-5’-triphosphate (disodium) is produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to higher yields of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents (e.g., phosphorus oxychloride), hydrolyzing agents (e.g., water, acids), and substituting agents (e.g., nucleophiles). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various substituted cytidine derivatives .

Scientific Research Applications

Cytidine-5’-triphosphate (disodium) has a wide range of scientific research applications:

Mechanism of Action

Cytidine-5’-triphosphate (disodium) exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical pathways. It participates in the synthesis of RNA by serving as a substrate for RNA polymerases. It also acts as a coenzyme in the biosynthesis of glycerophospholipids and glycosylation of proteins. The molecular targets include enzymes such as cytidine triphosphate synthetase and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

    Adenosine-5’-triphosphate (disodium): Similar to cytidine-5’-triphosphate, it is a high-energy molecule involved in various metabolic processes.

    Uridine-5’-triphosphate (disodium): Another nucleoside triphosphate involved in RNA synthesis and cellular metabolism.

    Guanosine-5’-triphosphate (disodium): Plays a role in protein synthesis and signal transduction.

Uniqueness

Cytidine-5’-triphosphate (disodium) is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. Unlike other nucleoside triphosphates, it acts as a coenzyme in these specific pathways, making it essential for the proper functioning of cellular membranes and protein glycosylation .

Properties

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

NFQMDTRPCFJJND-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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